2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
Description
Properties
IUPAC Name |
2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJUVACJPYRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12COC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine typically involves the formation of the spirocyclic ring system through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of starting materials that contain the necessary functional groups to form the spirocyclic structure. Common reagents and conditions used in these reactions include:
Cyclization reactions: These reactions are often used to form the spirocyclic ring system. They may involve the use of catalysts and specific reaction conditions to promote the formation of the desired product.
Amine functionalization: The introduction of the amine group into the molecule is a key step in the synthesis. This can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity of the final product. Additionally, considerations for cost-effectiveness and environmental impact would be important in the development of industrial production methods.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, which can be used to oxidize the compound.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, which can be used to reduce the compound.
Catalysts: Various catalysts can be used to promote specific reactions, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound's unique spirocyclic structure contributes to its biological activity. Its molecular formula is , and it features a complex arrangement that allows for interactions with various biological targets. The structural characteristics are critical for understanding its reactivity and potential applications.
Antitubercular Activity
Recent studies have highlighted the potential of compounds derived from the spiro[3.4]octane core, including 2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine, in the development of antitubercular agents. A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent effects against drug-sensitive strains .
Cancer Therapeutics
The compound's structural analogs have been investigated as inhibitors of various cancer-related pathways. For instance, compounds based on the spiro[3.4]octane framework have been identified as inhibitors of menin-MLL1 interactions, which are crucial in certain types of leukemia . This suggests that 2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine could be a lead compound for further development in cancer therapy.
Synthetic Routes
The synthesis of 2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine typically involves [3+2] cycloaddition reactions, which allow for the construction of the spirocyclic framework efficiently . The flexibility of synthetic routes can lead to various derivatives that may enhance biological activity or modify pharmacokinetic properties.
Case Studies
A notable case study involved the synthesis of several derivatives from the base structure, which were then evaluated for their biological activities against Mycobacterium tuberculosis. The results indicated that modifications to the nitrogen and oxygen functionalities significantly influenced the activity profiles .
Mechanism of Action
The mechanism of action of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine will depend on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, which can result in various biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three key analogues (Table 1):
Key Observations:
- Functional Groups: The target compound’s methanamine group contrasts with the aldehyde in the carbaldehyde derivative and the ketone in the octan-6-one analogue . The amine group enhances nucleophilicity, enabling salt formation or participation in coupling reactions, whereas the aldehyde/ketone groups are electrophilic, favoring condensation or redox reactions.
- Spiro System Heteroatoms: The target’s 2,5-dioxa-6-aza system differs from the 5-oxa-6-aza analogue , altering ring strain and electronic distribution. The additional oxygen in the target may increase polarity and hydrogen-bonding capacity.
- Molecular Weight: The methanamine derivatives (target and ) have nearly identical molecular weights, while the carbaldehyde and ketone analogues are slightly heavier due to oxygen content .
Biological Activity
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine, also known by its CAS number 2504166-72-5, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The molecular formula of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine is . The compound features a spirocyclic structure that contributes to its biological properties. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 142.16 g/mol |
| SMILES | C1C(=NOC12COC2)C(=O)O |
| InChI | InChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h2,8H,1,3-4,7H2 |
Biological Activity
The biological activity of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine has not been extensively documented in the literature. However, related compounds within the spirocyclic class have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown potential against bacterial strains. For instance, derivatives of azaspiro compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as .
- Anticancer Properties : Some spirocyclic compounds have been identified as inhibitors of key cancer-related proteins. For example, inhibitors targeting the menin-Mixed Lineage Leukemia (MLL) interaction have been derived from similar scaffolds .
- Neurological Effects : Compounds with spirocyclic structures have also been investigated for their interactions with neurotransmitter receptors, potentially offering therapeutic avenues for neurological disorders .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activity for compounds related to 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-methanamine:
Study on Antitubercular Activity
A study published in Molecules explored a series of compounds derived from a diazaspiro framework and evaluated their antitubercular activity using the resazurin microtiter plate assay (REMA). The results indicated significant activity against M. tuberculosis strains .
Synthesis Methods
The synthesis of 2,5-Dioxa derivatives has been reported using various methodologies including:
- [3+2] Cycloaddition : This method has been employed to create azaspiro compounds effectively .
- Annulation Strategies : Multiple synthetic routes have been developed that utilize readily available starting materials and conventional chemical transformations .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine, and how can reaction efficiency be validated?
- Methodology :
- Begin with retrosynthetic analysis to identify feasible precursors (e.g., spirocyclic lactams or oxazine derivatives).
- Use factorial design experiments (e.g., varying temperature, catalysts, and solvents) to optimize reaction conditions. For example, a 2³ factorial design can isolate critical factors affecting yield .
- Validate purity via HPLC-MS and NMR (1H/13C) to confirm structural integrity. Cross-reference spectral data with spirocyclic analogs in Pharmacopeial Forum standards (e.g., related azabicyclo structures ).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to pH ranges (1–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals.
- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions. Reference stability protocols from environmental analysis standards for analogous heterocycles .
Q. What spectroscopic techniques are most reliable for characterizing this spirocyclic compound?
- Methodology :
- Prioritize X-ray crystallography for unambiguous confirmation of the spirocyclic core. If crystals are unavailable, use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by the fused ring system.
- Compare FT-IR data with computational predictions (e.g., DFT-calculated vibrational modes) to validate functional groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reaction pathways?
- Methodology :
- Employ quantum chemical calculations (e.g., DFT or ab initio) to map potential energy surfaces and identify kinetically/thermodynamically favored pathways. Tools like Gaussian or ORCA are standard .
- Cross-validate with microkinetic modeling to reconcile discrepancies between predicted and observed intermediates. ICReDD’s workflow for reaction path screening is a template here .
Q. What strategies minimize byproduct formation during multi-step synthesis of this compound?
- Methodology :
- Integrate flow chemistry to control reaction parameters (residence time, mixing efficiency) and reduce side reactions.
- Use in-situ monitoring (e.g., ReactIR) to detect transient intermediates and adjust conditions dynamically. Reference membrane separation technologies (CRDC subclass RDF2050104) for byproduct removal .
Q. How can AI-driven simulations improve reactor design for scaling up synthesis?
- Methodology :
- Apply COMSOL Multiphysics coupled with AI algorithms to model heat/mass transfer in batch vs. continuous reactors. Optimize parameters like agitation rate and feed composition .
- Validate with scale-down experiments using factorial designs to mimic industrial conditions while conserving resources .
Data Contradiction & Validation
Q. How should researchers address conflicting spectral data from different labs?
- Methodology :
- Conduct a round-robin analysis using standardized protocols (e.g., ISO guidelines) across labs.
- Perform principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier results. Reference MIPVU reliability tests for inter-lab consistency .
Q. What statistical approaches are suitable for analyzing variable interactions in synthesis optimization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
